ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate
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Description
Ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate is a useful research compound. Its molecular formula is C19H28N4O6S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, sharing structural similarity with "ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate", was used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This produced ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, indicating the potential utility of similar compounds in synthesizing complex organic structures (Zhu et al., 2003).
Formation and Structure Analysis
The condensation of aminoguanidine hydrochloride and ethyl acetoacetate, a compound similar to "this compound", resulted in various compounds depending on the base type used. This demonstrates the compound's potential to form diverse chemical structures and underscores the importance of base selection in chemical reactions (Erkin & Krutikov, 2009).
Synthesis of Benzazepine and Indole Carboxylates
Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates were synthesized using a compound structurally similar to "this compound", highlighting the compound's potential in synthesizing a variety of organic molecules (Lim et al., 2007).
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S/c1-4-29-18(25)13-20-17(24)14-23(19(26)22-11-9-21(3)10-12-22)30(27,28)16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAWCISEDXWLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN(C(=O)N1CCN(CC1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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